molecular formula C14H20FNO2 B15340005 N-Boc-1-fluoro-3-phenyl-2-propylamine CAS No. 2089289-03-0

N-Boc-1-fluoro-3-phenyl-2-propylamine

Cat. No.: B15340005
CAS No.: 2089289-03-0
M. Wt: 253.31 g/mol
InChI Key: YSUIOQVGIFCYDO-UHFFFAOYSA-N
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Description

N-Boc-1-fluoro-3-phenyl-2-propylamine is a fluorinated amine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen. Its molecular structure includes a fluorine atom at the 1-position, a phenyl group at the 3-position, and a propylamine backbone. The Boc group enhances stability during synthetic processes, allowing selective deprotection under acidic conditions.

Properties

CAS No.

2089289-03-0

Molecular Formula

C14H20FNO2

Molecular Weight

253.31 g/mol

IUPAC Name

tert-butyl N-(1-fluoro-3-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)

InChI Key

YSUIOQVGIFCYDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-fluoro-3-phenyl-2-propylamine typically involves the reaction of 1-fluoro-3-phenyl-2-propylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

1-fluoro-3-phenyl-2-propylamine+Boc2OThis compound\text{1-fluoro-3-phenyl-2-propylamine} + \text{Boc2O} \rightarrow \text{this compound} 1-fluoro-3-phenyl-2-propylamine+Boc2O→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-fluoro-3-phenyl-2-propylamine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used.

    Deprotection Reactions: The major product is 1-fluoro-3-phenyl-2-propylamine.

Scientific Research Applications

N-Boc-1-fluoro-3-phenyl-2-propylamine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Utilized in the design and synthesis of potential therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-1-fluoro-3-phenyl-2-propylamine involves its role as a precursor in various chemical reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-Boc-1-fluoro-3-phenyl-2-propylamine, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, protecting groups, and functional groups are highlighted.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Protecting Group Halogen Aromatic Group Reference ID
This compound C₁₄H₂₀FNO₂ 1-Fluoro, 3-phenyl, Boc-protected amine Boc F Phenyl -
N-(2-chloroethyl)-N-methylpropan-1-amine C₆H₁₄ClN 2-Chloroethyl, methyl-propylamine None Cl None
(S)-butyl(1-((3-cycloheptylpropyl)amino)... C₂₆H₄₃N₃O₂ Cycloheptylpropyl, indole, carbamate Butyl carbamate None Indol-3-yl
6-chloro-2-(4-fluorophenyl)-N-methyl-5-... C₂₉H₂₃ClFN₅O₃ 4-Fluorophenyl, pyrimidinyl cyclopropane None F, Cl Fluorophenyl, pyrimidine

Key Observations

Halogen Effects: The fluorine in this compound contributes to enhanced electronegativity and metabolic stability compared to the chlorine in N-(2-chloroethyl)-N-methylpropan-1-amine . In contrast, the 4-fluorophenyl group in the furopyridine derivative demonstrates how fluorine’s position on an aromatic ring can modulate electronic properties and lipophilicity.

Protecting Groups :

  • The Boc group in the target compound offers reversible protection under mild acidic conditions (e.g., trifluoroacetic acid), whereas the butyl carbamate in requires distinct deprotection strategies. The Boc group’s tert-butyl moiety enhances solubility in organic solvents compared to bulkier cycloheptylpropyl groups .

Aromatic Substituents: The phenyl group in this compound increases lipophilicity compared to non-aromatic analogs like .

Research Findings and Implications

  • Synthetic Utility : The Boc group’s compatibility with fluorinated intermediates makes this compound a versatile precursor in multi-step syntheses, as seen in carbamate-forming reactions in .
  • Biological Relevance : Fluorine’s role in improving pharmacokinetic properties (e.g., half-life) is evident in , suggesting similar benefits for the target compound in drug design.
  • Stability Considerations : Chlorine-containing analogs like may exhibit higher reactivity in nucleophilic substitutions, whereas fluorine’s stability could reduce unwanted side reactions.

Biological Activity

N-Boc-1-fluoro-3-phenyl-2-propylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound contains a fluorine atom, which can significantly influence its biological activity by enhancing lipophilicity and affecting receptor interactions. The presence of the Boc (tert-butyloxycarbonyl) group serves as a protective group that can be removed under specific conditions to yield the active amine form.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key areas of interest include:

  • Antitumor Activity : Initial studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the structure can lead to enhanced binding affinities to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .
  • Neuroprotective Effects : Investigations into compounds containing similar amine functionalities have demonstrated neuroprotective properties, particularly through inhibition of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases .
  • Opioid Receptor Interaction : The compound's structure suggests potential interactions with opioid receptors, which are critical for pain modulation. Studies have shown that fluorinated compounds can enhance binding affinities at μ-opioid receptors, indicating a possible analgesic effect .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against cancer cell lines
NeuroprotectionInhibition of nNOS leading to reduced neuronal damage
Opioid Receptor BindingEnhanced binding affinities at μ-opioid receptors

Case Study: Antitumor Activity

In a study evaluating the antitumor potential of structurally related compounds, it was found that modifications to the amine group significantly increased cytotoxicity against H146 small-cell lung cancer cells. The most potent analogs demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects on cell proliferation .

Case Study: Neuroprotective Mechanism

A detailed investigation into the neuroprotective mechanisms of similar compounds revealed that they could prevent hypoxia-induced neuronal death in animal models. This effect was attributed to the selective inhibition of nNOS, leading to reduced production of harmful nitric oxide species .

Q & A

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS.
  • Lyophilization : Improve shelf-life by removing water.
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to mask reactive sites .

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